molecular formula C19H25N5O2S B11970383 N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

Cat. No.: B11970383
M. Wt: 387.5 g/mol
InChI Key: VYAYHQMDLCFRMW-RGVLZGJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide typically involves multiple stepsThe reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H25N5O2S/c1-5-24(6-2)16-8-7-15(17(25)10-16)11-20-23-18(26)12-27-19-21-13(3)9-14(4)22-19/h7-11,25H,5-6,12H2,1-4H3,(H,23,26)/b20-11+

InChI Key

VYAYHQMDLCFRMW-RGVLZGJSSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C)O

Origin of Product

United States

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